2,3-Diphenylindolizin-4-ium-1-one
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Overview
Description
2,3-Diphenylindolizin-4-ium-1-one is a heterocyclic compound characterized by its unique indolizine core structure, substituted with phenyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylindolizin-4-ium-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylacetonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the indolizine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylindolizin-4-ium-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or alkylated indolizine derivatives.
Scientific Research Applications
2,3-Diphenylindolizin-4-ium-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3-Diphenylindolizin-4-ium-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s planar structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
2,3-Diphenylindole: Similar in structure but lacks the ionic character of the indolizine core.
2,3-Diphenylquinoline: Another heterocyclic compound with a different ring system.
2,3-Diphenylpyridine: Contains a pyridine ring instead of an indolizine ring.
Uniqueness: 2,3-Diphenylindolizin-4-ium-1-one is unique due to its ionic nature and the presence of the indolizine ring system, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C20H14NO+ |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,3-diphenylindolizin-4-ium-1-one |
InChI |
InChI=1S/C20H14NO/c22-20-17-13-7-8-14-21(17)19(16-11-5-2-6-12-16)18(20)15-9-3-1-4-10-15/h1-14H/q+1 |
InChI Key |
XKASVGSERSOBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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